molecular formula C9H6ClNO B129154 4-Chloro-6-hydroxyquinoline CAS No. 148018-29-5

4-Chloro-6-hydroxyquinoline

Cat. No. B129154
M. Wt: 179.6 g/mol
InChI Key: QXNPFPJBKLAQJG-UHFFFAOYSA-N
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Patent
US05506235

Procedure details

A solution of 4.99 g (18.1 mmol) of 4-chloro-6-methoxyquinoline and 50 mL of 48% hydrobromic acid is heated under reflux for seven hours. Upon cooling to room temperature, the reaction solution afforded a dark solid that was then slurried in water. The aqueous mixture was adjusted to pH 10 by the addition of 4N sodium hydroxide. The resulting solid was filtered, washed with water and air-dried to give 1.83 g (56%) of 4-chloroquinolin-6-ol: m.p. 223° C.
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12]C)[CH:10]=2)[N:5]=[CH:4][CH:3]=1.Br.[OH-].[Na+]>O>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:12])[CH:10]=2)[N:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.99 g
Type
reactant
Smiles
ClC1=CC=NC2=CC=C(C=C12)OC
Name
Quantity
50 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for seven hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the reaction solution afforded a dark solid
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC2=CC=C(C=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.